myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt, with the empirical formula C6H16O18P4 · xNH3, is an organic compound . It has a molecular weight of 500.08 (free acid basis) .
Molecular Structure Analysis
The molecular structure of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is represented by the SMILES stringN.O[C@H]1C@@H(O)=O)C@H(O)=O)C@@HC@H(O)=O)[C@H]1OP(O)(O)=O
. Chemical Reactions Analysis
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt largely acts as an intermediate, serving as a substrate for inositol-1,3,4,6-tetraphosphate 5-kinase to produce inositol-1,3,4,5,6-pentaphosphate, or inositol-1,3,4,6-tetraphosphate 2-kinase to give inositol-1,2,3,4,6-pentaphosphate .Physical And Chemical Properties Analysis
The compound has a storage temperature of -20°C . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Regulation of Intracellular Calcium
This compound is a precursor of inositol 1,3,4-trisphosphate and it increases the entry of calcium across the plasma membrane . It is proposed to be a regulator of intracellular calcium by controlling the plasma membrane transport of calcium ions .
Inhibition of Damaging Iron-Catalyzed Redox Reactions
It has been reported to suppress damaging iron-catalyzed redox reactions . This property makes it a potential candidate for research in oxidative stress-related conditions.
Inositols Depletion and Resistance
Inositols, including myo-Inositol, are involved in several biochemical and metabolic functions in different organs and tissues . Alterations in the mechanisms that regulate cellular and tissue homeostasis of myo-Ins levels can lead to a reduction of inositols levels, exposing patients to several pathological conditions .
Therapeutic Strategies for Inositols Depletion
A deeper knowledge of the main mechanisms involved in cellular inositols depletion may add new insights for developing tailored therapeutic approaches . This includes shaping the dosages and the route of administration, with the aim to develop efficacious and safe approaches counteracting inositols depletion-induced pathological events .
Role in Metabolic and Hormonal Modulation
Myo-Ins is involved in different physiological processes as a key player in signal pathways, including reproductive, hormonal, and metabolic modulation . This makes it a potential target for research in endocrine disorders.
Potential Therapeutic Benefits in Animal Models
Several inhibitors of IP6K have been developed and have demonstrated therapeutic benefits in animal models, such as lowering body weight, reducing blood glucose, and attenuating myocardial injury .
Safety And Hazards
While specific safety and hazards information for this compound was not found in the search results, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Eigenschaften
IUPAC Name |
azane;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8H3N/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3/t1?,2?,3-,4+,5-,6+;;;;;;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJQGWXFJWPHKE-NBMJPRJCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N.N.N.N.N.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O.N.N.N.N.N.N.N.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H40N8O18P4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.